molecular formula C12H12FNO3 B15335069 Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Katalognummer: B15335069
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: KDSLHBAUBPYKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is a chemical compound that features a fluorinated aromatic ring and a pyrrolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidinone moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of a fluorinated aromatic ring and a pyrrolidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H12FNO3

Molekulargewicht

237.23 g/mol

IUPAC-Name

methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12FNO3/c1-17-12(16)8-4-5-10(9(13)7-8)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

KDSLHBAUBPYKSE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.